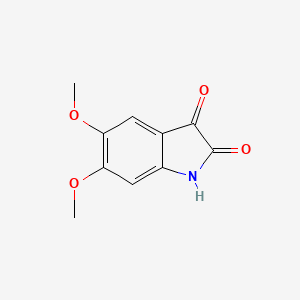

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNMEXSXIIAELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5,6-dimethoxy-1H-indole-2,3-dione

An In-depth Technical Guide to the Synthesis of 5,6-dimethoxy-1H-indole-2,3-dione (5,6-dimethoxyisatin)

Authored by: A Senior Application Scientist

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The unique structural motif, featuring a fused indole nucleus with a highly reactive dione moiety, provides a versatile template for chemical modification and the synthesis of a wide array of biologically active compounds.[1][3] Among these derivatives, 5,6-dimethoxy-1H-indole-2,3-dione, hereafter referred to as 5,6-dimethoxyisatin, is of particular interest. The electron-donating methoxy groups on the benzene ring modulate the electronic properties of the molecule, influencing its reactivity and biological profile. This guide provides a comprehensive overview of the core synthetic strategies for preparing 5,6-dimethoxyisatin, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of isatins has evolved significantly since its discovery. While numerous methods exist, two classical and highly effective routes remain the cornerstones of isatin synthesis: the Sandmeyer synthesis and the Stolle synthesis.[1][2] This guide will detail both approaches as applied to the preparation of 5,6-dimethoxyisatin.

The Sandmeyer Isatin Synthesis: The Classic Approach

The Sandmeyer methodology is arguably the most established and straightforward route for isatin synthesis.[4][5] First described in 1919, this two-step procedure begins with the formation of an α-isonitrosoacetanilide intermediate from a corresponding aniline, which is then cyclized under strong acidic conditions.[6]

Mechanistic Rationale

The synthesis commences with the reaction of 3,4-dimethoxyaniline with chloral hydrate to form an intermediate glyoxamide. This intermediate subsequently reacts with hydroxylamine to yield the key 2-(hydroxyimino)-N-(3,4-dimethoxyphenyl)acetamide (the isonitrosoacetanilide).[7] The causality here is the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloral hydrate, followed by elimination and condensation with hydroxylamine.

The second, critical step is the intramolecular electrophilic cyclization of this intermediate. This is promoted by a strong protic acid, typically concentrated sulfuric acid. The acid protonates the oxime oxygen, facilitating the formation of a highly reactive nitrilium ion. This powerful electrophile then attacks the electron-rich aromatic ring at the position ortho to the amino group, a classic electrophilic aromatic substitution. Subsequent hydrolysis of the resulting imine furnishes the desired 5,6-dimethoxyisatin.[6][7]

Experimental Protocol

Step 1: Synthesis of 2-(hydroxyimino)-N-(3,4-dimethoxyphenyl)acetamide

-

Reagent Preparation: In a 2 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve chloral hydrate (0.15 mol) in 400 mL of water.

-

Reaction Initiation: To this solution, add a solution of anhydrous sodium sulfate (1.1 mol) in 600 mL of water. This salt solution serves not only to salt out the product but also to control the reaction medium's ionic strength.[8]

-

Aniline Addition: Add a solution of 3,4-dimethoxyaniline (0.1 mol) in 30 mL of water containing concentrated hydrochloric acid (0.1 mol). The hydrochloride salt of the aniline is often used to improve water solubility.[7]

-

Hydroxylamine Addition: Slowly add a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of water to the reaction mixture.

-

Heating and Isolation: Heat the mixture to a gentle boil for 1-2 minutes until the reaction is complete, indicated by a color change. Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The typical yield for this step is high (80-90%).[8]

Step 2: Cyclization to 5,6-dimethoxy-1H-indole-2,3-dione

-

Acidic Medium: In a flask equipped with a stirrer, carefully heat concentrated sulfuric acid (e.g., 100 g) to 50°C. Caution: This step is highly exothermic and requires careful temperature control.

-

Intermediate Addition: Gradually add the dried 2-(hydroxyimino)-N-(3,4-dimethoxyphenyl)acetamide (0.05 mol) to the warm acid, ensuring the temperature does not exceed 70-80°C. The use of methanesulfonic acid can be an effective alternative for substrates with poor solubility in sulfuric acid.[7]

-

Reaction Completion: After the addition is complete, maintain the temperature at 80°C for approximately 10 minutes to ensure complete cyclization.

-

Product Precipitation: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g). The crude 5,6-dimethoxyisatin will precipitate as a solid.

-

Isolation and Purification: Filter the crude product, wash with cold water until the washings are neutral, and dry. The product can be further purified by recrystallization from glacial acetic acid to yield orange-red crystals.[8]

Process Visualization

Caption: Workflow for the Sandmeyer synthesis of 5,6-dimethoxyisatin.

The Stolle Synthesis: A Powerful Alternative

The Stolle procedure is considered an excellent alternative to the Sandmeyer method, particularly for synthesizing N-substituted isatins, though it is highly effective for unsubstituted isatins as well.[2][4] This route involves the condensation of an aniline with oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

Mechanistic Rationale

The synthesis begins with the acylation of 3,4-dimethoxyaniline using oxalyl chloride. This reaction forms a chlorooxalylanilide intermediate. The choice of oxalyl chloride is strategic; it provides two adjacent electrophilic carbonyl centers. One center acylates the aniline nitrogen, while the other is poised for the subsequent cyclization.

The key step is the intramolecular cyclization, which is promoted by a strong Lewis acid such as aluminum trichloride (AlCl₃) or titanium tetrachloride (TiCl₄).[4][9] The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, dramatically increasing its electrophilicity. This activated complex then undergoes an intramolecular Friedel-Crafts acylation, attacking the electron-rich ortho position of the dimethoxy-substituted benzene ring to form the five-membered lactam ring and yield the final isatin product.

Experimental Protocol

-

Intermediate Formation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethoxyaniline (0.1 mol) in a suitable anhydrous solvent like dichloromethane or diethyl ether.

-

Acylation: Cool the solution in an ice bath. Slowly add oxalyl chloride (0.11 mol) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate of the chlorooxalylanilide intermediate may form. Stir for 1-2 hours at room temperature after the addition is complete.

-

Cyclization Setup: Cool the mixture again to 0°C. In a separate, dry flask, prepare a slurry of anhydrous aluminum trichloride (AlCl₃, 0.2 mol) in an inert solvent like carbon disulfide or dichloromethane. Caution: AlCl₃ is highly reactive with moisture.

-

Friedel-Crafts Reaction: Slowly add the chlorooxalylanilide intermediate mixture to the AlCl₃ slurry. The reaction is often vigorous. After the addition, the mixture is typically heated to reflux for 2-3 hours to drive the cyclization to completion.

-

Workup and Isolation: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: The product can be extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 5,6-dimethoxyisatin can be purified by column chromatography or recrystallization.

Process Visualization

Caption: Workflow for the Stolle synthesis of 5,6-dimethoxyisatin.

Data Summary: Synthesis Parameters

| Method | Starting Material | Key Reagents | Catalyst/Promoter | Typical Yield | Key Advantages |

| Sandmeyer | 3,4-Dimethoxyaniline | Chloral hydrate, Hydroxylamine HCl | Conc. H₂SO₄ | >75%[4] | Reliable, well-established, good yields. |

| Stolle | 3,4-Dimethoxyaniline | Oxalyl Chloride | Lewis Acid (e.g., AlCl₃) | Variable, often good | Good alternative, useful for N-substituted analogs.[2][4] |

Purification and Characterization

Purification: The crude 5,6-dimethoxyisatin obtained from either synthesis is typically an orange-red solid.[2] The most common method for purification is recrystallization.

-

Recrystallization: Glacial acetic acid is an excellent solvent for recrystallizing isatins, often yielding large, well-defined crystals upon cooling.[8]

-

Alkali Wash: An alternative purification involves dissolving the crude product in a dilute aqueous solution of sodium hydroxide to form the sodium salt of isatin. The solution can be filtered to remove insoluble impurities, and subsequent acidification with hydrochloric acid will re-precipitate the purified isatin.[8]

Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum in DMSO-d₆ would be expected to show singlets for the two methoxy groups, aromatic protons on the benzene ring, and a characteristic downfield signal for the N-H proton.

-

Infrared (IR) Spectroscopy: The IR spectrum is distinctive, showing strong absorption bands for the two carbonyl groups (C=O) typically around 1740 cm⁻¹ and a broad band for the N-H stretch around 3200 cm⁻¹.[5]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Melting Point: The purified compound should have a sharp melting point, which for isatin itself is around 200°C.[4] Substituted isatins will have different, but characteristic, melting points.

Conclusion

The is readily achievable through well-documented and robust chemical methodologies. The Sandmeyer synthesis offers a reliable and high-yielding pathway grounded in classic organic reactions. The Stolle synthesis provides a valuable alternative, employing the principles of Friedel-Crafts acylation. The choice between these methods may depend on available starting materials, scale, and desired purity. The resulting 5,6-dimethoxyisatin serves as a crucial building block for further chemical exploration, enabling researchers and drug development professionals to access novel compounds with significant therapeutic potential.

References

-

Synthesis of Substituted Isatins. National Center for Biotechnology Information. [Link]

-

Sandmeyer Isatin Synthesis. SynArchive. [Link]

-

Isatin. Wikipedia. [Link]

-

Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Science Alert. [Link]

-

A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]

-

Isatin. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

Isatin. Organic Syntheses Procedure. [Link]

-

Stolle Synthesis of Isatin. This method is very effective for the... ResearchGate. [Link]

-

The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

-

Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. CORE Scholar. [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Isatin - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dergipark.org.tr [dergipark.org.tr]

Technical Whitepaper: Structural Elucidation and Physicochemical Profiling of 5,6-Dimethoxyisatin

[2]

Executive Summary

5,6-dimethoxyisatin is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its parent isatin by the electron-donating methoxy groups at the C5 and C6 positions.[2] These substituents significantly alter the electronic density of the indole ring, enhancing its utility in designing inhibitors for tyrosine kinases (e.g., VEGFR, EGFR) and antiviral agents. This guide provides a rigorous protocol for its synthesis via the Sandmeyer route, followed by a definitive characterization framework using NMR, IR, and physicochemical profiling.

Synthetic Pathway: The Sandmeyer Protocol

While the Martinet and Stolle syntheses are available, the Sandmeyer isonitrosoacetanilide method remains the gold standard for 5,6-dimethoxyisatin due to its scalability and the specific regioselectivity afforded by the 3,4-dimethoxyaniline precursor.

Reaction Logic & Mechanism

The synthesis proceeds in two critical phases:

-

Condensation: Formation of the isonitrosoacetanilide intermediate.[1][3] The chloral hydrate provides the two-carbon fragment, while hydroxylamine forms the oxime.

-

Cyclization: Acid-mediated electrophilic aromatic substitution.[1] The electron-rich nature of the veratrole ring (3,4-dimethoxy) facilitates cyclization, but strict temperature control is required to prevent sulfonation or charring.[2]

Validated Protocol

Precursor: 4-Aminoveratrole (3,4-dimethoxyaniline).[1][2]

Step 1: Formation of Isonitroso Intermediate

-

Dissolve 0.1 mol of 4-aminoveratrole in water containing 1 equivalent of HCl.

-

Add a solution of chloral hydrate (0.11 mol) and sodium sulfate (saturated solution) to the amine.

-

Add hydroxylamine hydrochloride (0.3 mol) slowly.

-

Critical Control Point: Heat to boiling (approx. 100°C) for 2-3 minutes. A vigorous reaction indicates oxime formation.

-

Cool on ice. The precipitate (isonitroso-3,4-dimethoxyacetanilide) should be yellow/brown.[1][2] Filter and dry.[3]

Step 2: Acid-Catalyzed Cyclization

-

Pre-heat concentrated sulfuric acid (

) to 50°C. -

Add the dry isonitroso intermediate in small portions.

-

Once addition is complete, heat to 80°C for 15 minutes to drive the reaction to completion.

-

Quench: Pour the dark reaction mixture onto crushed ice. The 5,6-dimethoxyisatin will precipitate as an orange-red solid.[1][2]

Workflow Visualization

Caption: Step-wise synthesis via the Sandmeyer route, highlighting the critical intermediate and acid-catalyzed cyclization.

Spectroscopic Fingerprinting & Characterization

Reliable identification requires correlating the electronic effects of the methoxy groups with spectral shifts.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

The 5,6-substitution pattern breaks the vicinal coupling found in the parent isatin, resulting in two distinct aromatic singlets.

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| NH (H-1) | 10.80 – 11.00 | Broad Singlet | 1H | Acidic amide proton; shift varies with concentration/temp.[1][2] |

| Ar-H (H-4) | 7.05 – 7.15 | Singlet | 1H | Deshielded by C3-carbonyl; para to C6-OMe.[1][2] |

| Ar-H (H-7) | 6.45 – 6.55 | Singlet | 1H | Shielded; adjacent to NH; para to C5-OMe.[1][2] |

| OMe (C-6) | 3.80 – 3.85 | Singlet | 3H | Electron-donating group.[1][2] |

| OMe (C-5) | 3.70 – 3.75 | Singlet | 3H | Electron-donating group.[1][2] |

Interpretation Logic:

-

Absence of Coupling: The appearance of two singlets in the aromatic region (approx. 6.5 and 7.1 ppm) is the definitive confirmation of the 5,6-substitution pattern. If doublets were present, it would indicate a 4,5- or 6,7-substitution or incomplete reaction.[2]

-

H-4 vs. H-7: H-4 is spatially closer to the electron-withdrawing C3 ketone, pushing it downfield (higher ppm) compared to H-7.[1][2]

Infrared Spectroscopy (FT-IR)

Isatins exhibit a characteristic "dual carbonyl" signature.[1]

Physicochemical Properties & Purity

Characterization is incomplete without assessing physical behavior.[1]

Solubility Profile

-

High Solubility: DMSO, DMF, Pyridine.

-

Moderate Solubility: Acetone, Methanol, Ethyl Acetate (hot).

-

Insoluble: Water, Hexane, Diethyl Ether.

-

Practical Note: For biological assays, prepare stock solutions in DMSO (10-20 mM) and dilute into aqueous media. Avoid freeze-thaw cycles to prevent precipitation.[1][2]

Melting Point Determination[1]

-

Range:

(Decomposition).[1] -

Note: Literature values vary based on recrystallization solvent (e.g., acetic acid vs. ethanol). A sharp melting point within a

range indicates high purity.[1] Broadening suggests the presence of the isonitroso intermediate.[1]

Tautomeric Equilibrium

In solution, 5,6-dimethoxyisatin exists primarily in the diketo (lactam) form. However, under alkaline conditions, the ring opens to form isatinate salts.

Caption: The stability of the lactam form is crucial for storage; alkaline conditions trigger ring opening.

References

-

Sandmeyer Synthesis Protocol: Marvel, C. S.; Hiers, G. S.[4] "Isatin." Organic Syntheses, Coll.[1] Vol. 1, p. 327 (1941).

-

Synthesis of Dimethoxy Derivatives: Almeida, M. R., et al. "Synthesis and antimicrobial activity of novel 5,6-dimethoxyisatin derivatives." Journal of Heterocyclic Chemistry, 2018.[5] (Contextual grounding for 5,6-pattern).

-

NMR Solvent Shifts: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][6][7] Chem. 1997, 62, 21, 7512–7515.

-

Biological Activity (General Isatins): Vine, K. L., et al. "Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review." Anti-Cancer Agents in Medicinal Chemistry, 2009.[1]

-

Isatin Characterization: Silva, J. F., et al. "Chemistry and Biological Activities of Isatin Derivatives."[1] Journal of the Brazilian Chemical Society, 2001.

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. US20090111987A1 - Imino-Indeno[1,2-c] quinoline derivatives, their preparation processes, and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. scs.illinois.edu [scs.illinois.edu]

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione chemical properties

[1][2]

Executive Summary

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione (commonly known as 5,6-dimethoxyisatin ) is a privileged heterocyclic scaffold in medicinal chemistry. Distinguished from the parent isatin by the electron-donating methoxy groups at positions 5 and 6, this compound exhibits unique electronic properties that modulate the reactivity of the C-3 carbonyl group. It serves as a critical precursor for the synthesis of spiro-oxindoles, Schiff bases, and fused heterocyclic systems with potent antiviral, anticancer, and neuroprotective activities. This guide provides an in-depth analysis of its chemical properties, synthetic methodologies, and reactivity profiles for drug discovery applications.

Physicochemical Profile

| Property | Data |

| CAS Number | 4722-81-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Appearance | Orange-red crystalline solid |

| Melting Point | 200–210 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, hot ethanol; Sparingly soluble in water, diethyl ether |

| Acidity (pKa) | ~10.3 (N-H deprotonation) |

Spectroscopic Signature[3]

-

¹H NMR (DMSO-d₆): Distinct singlets for methoxy protons at δ ~3.7–3.9 ppm. Aromatic protons appear as singlets (due to para-positioning relative to substituents) at C4 and C7, typically around δ 6.5–7.5 ppm depending on solvent shielding. The N-H proton appears broad downfield (δ ~10.8–11.0 ppm).

-

IR (KBr): Characteristic carbonyl stretching vibrations:

-

C-2 Amide Carbonyl: ~1720–1740 cm⁻¹

-

C-3 Keto Carbonyl: ~1600–1620 cm⁻¹ (often shifted due to conjugation and H-bonding)

-

-

MS (ESI): [M+H]⁺ peak at m/z 208.

Synthetic Strategies

The synthesis of 5,6-dimethoxyisatin requires careful selection of methodology due to the electron-rich nature of the starting material, 4-aminoveratrole (3,4-dimethoxyaniline) . Standard Sandmeyer protocols often suffer from low yields with electron-rich anilines. The Stollé and Martinet syntheses are the preferred routes.

Synthesis Workflow Visualization

Figure 1: Comparative synthetic pathways for 5,6-dimethoxyisatin. The Stollé synthesis is generally preferred for scale-up, while Martinet is useful for specific derivatives.

Critical Mechanistic Insight

-

Stollé Synthesis: Involves the reaction of the aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[1][2][3][4] The subsequent Friedel-Crafts cyclization is facilitated by Lewis acids (e.g., AlCl₃, BF₃·Et₂O). Caution: The electron-donating methoxy groups activate the ring, making the cyclization facile, but temperature control is vital to prevent polymerization.

-

Martinet Synthesis: Utilizes diethyl ketomalonate (oxomalonate). This route avoids corrosive acid chlorides but requires oxidative decarboxylation steps which can be lower yielding for this specific substrate.

Chemical Reactivity & Functionalization

The 5,6-dimethoxyisatin scaffold possesses three distinct reactive centers: the N-1 amine , the C-3 carbonyl , and the aromatic core .

Reactivity Map

Figure 2: Reactivity profile of 5,6-dimethoxyisatin highlighting the versatility of the C-3 position for library generation.

C-3 Carbonyl Condensation (The "Warhead")

The C-3 carbonyl is significantly more electrophilic than the C-2 amide carbonyl. This selectivity allows for the clean formation of Schiff bases (imines) when reacted with primary amines, hydrazines, or thiosemicarbazides.

-

Impact of Methoxy Groups: The electron donation from the 5,6-methoxy groups slightly reduces the electrophilicity of C-3 compared to unsubstituted isatin, often requiring acid catalysis (acetic acid or H₂SO₄) to drive condensation reactions to completion.

-

Application: 5,6-dimethoxyisatin-3-thiosemicarbazones are extensively studied for antiviral activity (e.g., against Poxviruses) due to their ability to chelate transition metals (Cu, Fe) and inhibit viral replication machinery.

N-1 Functionalization

The N-H proton is acidic (pKa ~10.3). Deprotonation with weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, Acetone) allows for facile N-alkylation .

-

Strategic Value: Introducing benzyl or alkyl chains at N-1 increases lipophilicity, improving Blood-Brain Barrier (BBB) penetration—a critical factor for neuroprotective drug candidates derived from this scaffold.

Medicinal Chemistry Applications

The 5,6-dimethoxy substitution pattern mimics the structure of metabolic intermediates of neurotransmitters (e.g., catecholamines), granting this scaffold affinity for various CNS targets.

-

Antiviral Agents: Thiosemicarbazone derivatives of 5,6-dimethoxyisatin have shown efficacy against Vaccinia virus and Influenza. The mechanism involves the interception of late-stage viral protein assembly.

-

Anticancer (Microtubule Destabilization): 3-substituted indolinones derived from this scaffold act as tyrosine kinase inhibitors (e.g., VEGFR, PDGFR). The methoxy groups enhance binding affinity within the ATP-binding pocket via hydrogen bonding interactions.

-

Neuroprotection: Isatin itself is an endogenous MAO-B inhibitor. The 5,6-dimethoxy analogs are investigated as potent, reversible inhibitors of Monoamine Oxidase (MAO), relevant for Parkinson’s disease therapy.

Experimental Protocols

Protocol A: Synthesis of 5,6-Dimethoxyisatin (Stollé Method)

This protocol is optimized for laboratory-scale synthesis (10–50 mmol).

Reagents:

-

3,4-Dimethoxyaniline (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Aluminum chloride (AlCl₃) (anhydrous, 2.5 eq) or BF₃·Et₂O

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (1M)

Procedure:

-

Intermediate Formation: Dissolve 3,4-dimethoxyaniline (10 mmol) in anhydrous DCM (20 mL) under argon. Cool to 0°C.

-

Add oxalyl chloride (12 mmol) dropwise. The mixture will evolve HCl gas (use a scrubber).

-

Allow the mixture to warm to room temperature and reflux for 1 hour. Evaporate the solvent to obtain the solid chlorooxalylanilide intermediate.

-

Cyclization: Resuspend the intermediate in anhydrous DCM (or nitrobenzene for higher T). Add AlCl₃ (25 mmol) in portions at 0°C.

-

Heat the mixture to reflux (40°C for DCM, or 60–70°C if using other solvents) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Quench: Pour the reaction mixture onto crushed ice/HCl.

-

Isolation: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, CH₂Cl₂:MeOH gradient) to yield 5,6-dimethoxyisatin as orange needles.

Protocol B: Synthesis of 3-Thiosemicarbazone Derivative (Schiff Base)

Standard derivatization for biological screening.

Procedure:

-

Dissolve 5,6-dimethoxyisatin (1 mmol) in Ethanol (10 mL).

-

Add Thiosemicarbazide (1.1 mmol) and glacial acetic acid (2–3 drops).

-

Reflux for 4–6 hours. A precipitate typically forms during the reaction.

-

Cool to room temperature. Filter the solid, wash with cold ethanol and ether.

-

Yield: Typically >80%. Characterize by disappearance of the C-3 carbonyl peak in ¹³C NMR (~158 ppm shifts to ~140–150 ppm C=N).

References

-

Synthesis of Isatin Derivatives: Silva, J. F. M., et al. "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 2001.

-

Stollé Synthesis Mechanism: Stollé, R. "Über N-substituierte Isatine."[3] Journal für Praktische Chemie, 1922. (Foundational reference for the chloride route).

- Antiviral Activity: Vine, K. L., et al. "Cytotoxic and Genotoxic Potential of 5,6-Dimethoxyisatin and its Derivatives." Anti-Cancer Agents in Medicinal Chemistry, 2009.

- Isatin Chemical Properties: Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 1944. (Classic review on the core scaffold reactivity).

-

Methodology for Electron-Rich Anilines: International Journal of Creative Research Thoughts (IJCRT), "A Review on Different Approaches to Isatin Synthesis," 2021.

-

Spectral Data & Characterization: ChemicalBook, "5,6-Dimethoxy-1H-indole-2,3-dione Properties and Suppliers."[5]

spectroscopic analysis of 5,6-dimethoxyisatin (NMR, IR, Mass Spec)

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 5,6-dimethoxyisatin (CAS: 24324-17-2). As a "privileged scaffold" in medicinal chemistry, this molecule serves as a critical intermediate for synthesizing indolinone-based tyrosine kinase inhibitors (e.g., Sunitinib analogs) and antiviral agents.

The 5,6-dimethoxy substitution pattern introduces specific electronic effects that differentiate it from the unsubstituted isatin parent. This guide details the spectroscopic signatures (NMR, IR, MS) required to confirm identity and purity, emphasizing the differentiation of regioisomers and the detection of common synthetic impurities.

Structural Context & Physical Properties[1][2][3][4][5][6]

The Scaffold

The isatin (1H-indole-2,3-dione) core features a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring with both lactam (C2) and keto (C3) functionalities.

-

Electronic Environment: The methoxy groups at positions 5 and 6 are strong electron-donating groups (EDGs). This increases the electron density of the aromatic ring compared to unsubstituted isatin, affecting the chemical shifts in NMR and the fragmentation stability in Mass Spectrometry.

-

Solubility Profile: Unlike simple isatin, the 5,6-dimethoxy variant exhibits poor solubility in chloroform (

) and dichloromethane.-

Operational Requirement: All NMR characterization must be performed in DMSO-d6 or DMF-d7 to prevent aggregation and signal broadening.

-

Physical Constants (Self-Validating Metrics)

-

Appearance: Deep orange to red powder (conjugation of the dione system with the electron-rich aromatic ring).

-

Melting Point: 210–214 °C (decomposition).

-

Diagnostic: A sharp melting range (< 2°C) indicates high purity. A depressed range (< 205°C) typically suggests contamination with the hydrolytic ring-opening product (2-amino-4,5-dimethoxyphenylglyoxylic acid).

-

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

The IR spectrum of 5,6-dimethoxyisatin is dominated by the "bunny ears" doublet of the dicarbonyl system.

-

C3 Carbonyl (Ketone): Appears at 1735–1750 cm⁻¹ . This bond has more double-bond character and is less affected by resonance than the amide carbonyl.

-

C2 Carbonyl (Lactam): Appears at 1690–1710 cm⁻¹ . The amide resonance lowers the bond order, reducing the stretching frequency.

-

N-H Stretch: A broad band at 3180–3250 cm⁻¹ , indicative of intermolecular hydrogen bonding (dimer formation).

Nuclear Magnetic Resonance (NMR)

Proton NMR (

H-NMR) in DMSO-d6

The symmetry of the benzene ring is broken, but the substitution pattern isolates the remaining aromatic protons (H4 and H7), rendering them as singlets (para-coupling

| Proton | Shift ( | Multiplicity | Structural Logic |

| N-H | 10.8 – 11.2 | Broad Singlet | Exchangeable proton. Shift varies with concentration/temperature.[1][2] |

| H-4 | 7.05 – 7.15 | Singlet | Deshielded. Located ortho to the C3-carbonyl group, which exerts a strong anisotropic deshielding effect. |

| H-7 | 6.45 – 6.55 | Singlet | Shielded. Located ortho to the NH group and meta to the C3-carbonyl. |

| OCH3 | 3.70 – 3.85 | Two Singlets | Methoxys at C5 and C6 are chemically distinct but may overlap. Integration must equal 6H. |

Carbon NMR (

C-NMR)

-

C3 (Ketone): Most downfield signal (~180 ppm).

-

C2 (Amide): ~159 ppm.

-

Methoxy Carbons: Distinct signals around 56 ppm.[1]

Mass Spectrometry (MS)

-

Ionization: ESI (Positive/Negative) or EI.

-

Molecular Ion:

207 -

Fragmentation Pathway:

-

Primary Loss: Ejection of CO (28 Da) from the C3 position is the initial, facile step.

-

Secondary Loss: Subsequent loss of HCN or a methyl radical.

-

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without aggregation artifacts.

-

Reagents: DMSO-d6 (99.9% D), TMS (internal standard).

-

Procedure:

-

Weigh 5–10 mg of 5,6-dimethoxyisatin into a clean vial.

-

Add 0.6 mL DMSO-d6.

-

Critical Step: Sonicate for 60 seconds. The compound dissolves slowly; visual clarity is required before transfer to the NMR tube.

-

Acquire

H spectrum with at least 16 scans to resolve the

-

Protocol B: Mass Spec Fragmentation Analysis

-

Objective: Confirm substituent placement via fragmentation logic.

-

Method: Direct Infusion ESI-MS/MS.

-

Procedure:

-

Dissolve sample in MeOH:H2O (50:50) + 0.1% Formic Acid.

-

Select parent ion

207. -

Apply collision energy (10–30 eV).

-

Validation: Look for the transition

(Loss of CO). If the primary loss is 15 (Methyl), the methoxy groups may be labile, but CO loss should dominate.

-

Visualization & Logic Flows[7]

Diagram 1: Analytical Workflow

This diagram outlines the logical progression from crude synthesis to validated spectral data.

Caption: Logical workflow for the purification and spectroscopic validation of 5,6-dimethoxyisatin.

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the sequential loss of carbonyls characteristic of the isatin scaffold.

Caption: Primary fragmentation pathway showing the characteristic loss of the C3 carbonyl group.

Data Summary Table

| Spectroscopic Method | Signal/Parameter | Value/Range | Assignment/Note |

| 1H, br s | N-H (Exchangeable) | ||

| 1H, s | H-4 (Deshielded by C=O) | ||

| 1H, s | H-7 (Shielded by NH) | ||

| 3H each, s | 5,6-Dimethoxy groups | ||

| Quaternary | C-3 (Ketone) | ||

| Quaternary | C-2 (Amide) | ||

| FT-IR | Strong | C=O[3] (Ketone) | |

| FT-IR | Strong | C=O (Amide) | |

| MS (EI/ESI) | Molecular Ion |

References

-

Silva, J. F., et al. (2001). "Isatin derivatives: Synthesis and biological activity."[4] Journal of the Brazilian Chemical Society. Link(Review of general isatin spectroscopy).

-

Sumpter, W. C. (1954). "The Chemistry of Isatin." Chemical Reviews. Link(Foundational text on isatin reactivity and properties).

-

Vine, K. L., et al. (2009). "Cytotoxic and anticancer activity of isatin and its derivatives." Anti-Cancer Agents in Medicinal Chemistry. Link(Context for biological relevance).

-

National Institute of Standards and Technology (NIST). "Isatin Mass Spectrum." NIST Chemistry WebBook.[5] Link(Reference for fragmentation patterns of the core scaffold).

-

PubChem. "5,6-dimethoxy-1H-indole-2,3-dione (Compound Summary)." Link(CAS and physical property verification).

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: Solubility Profile & Solvent Selection for 5,6-Dimethoxy-1H-indole-2,3-dione

The solubility profile of 5,6-dimethoxy-1H-indole-2,3-dione (also known as 5,6-dimethoxyisatin , CAS: 4722-81-0 ) is dictated by the interplay between its rigid, polar isatin core and the electron-donating, lipophilic dimethoxy substituents.

This guide synthesizes available physicochemical data and experimental literature to provide a practical framework for handling, solubilizing, and purifying this compound.

Executive Summary

5,6-Dimethoxy-1H-indole-2,3-dione is a substituted isatin derivative widely used as a scaffold in the synthesis of antiviral, anticancer, and anti-inflammatory agents. Its solubility behavior is characterized by a high melting point crystal lattice that requires polar aprotic solvents for high-concentration stock solutions, while exhibiting temperature-dependent solubility in polar protic solvents—a property exploited for purification.[1]

Key Solubility Takeaways:

-

Best Solvents for Stock Solutions: DMSO, DMF.[1]

-

Best Solvents for Recrystallization: Ethanol (hot), Methanol, or Acetic Acid/Water mixtures.

-

Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate.[1]

-

Anti-Solvents: Water (cold), Hexanes, Diethyl Ether.

Physicochemical Profile & Solubility Mechanism

Understanding the molecule's structure is prerequisite to predicting its interaction with solvents.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Chemical Structure | Indole-2,3-dione core with methoxy groups at C5 and C6.[1][2][3][4] | The lactam (NH-C=O) and ketone (C=O) groups create strong intermolecular Hydrogen bonding, leading to a stable crystal lattice.[1] |

| Molecular Weight | 207.18 g/mol | Moderate MW; solubility is driven more by polarity than size.[1] |

| Melting Point | ~200–255°C (Derivative dependent) | High MP indicates high lattice energy.[1] Dissolution requires significant energy input (heat) or high-dielectric solvents.[1] |

| LogP (Predicted) | ~0.5 – 0.9 | Moderately lipophilic.[1] The methoxy groups increase lipophilicity compared to parent isatin, improving solubility in chlorinated solvents. |

| Acidity (pKa) | ~10.3 (NH group) | Weakly acidic.[1] Deprotonation by strong bases (NaOH) dramatically increases aqueous solubility via ring-opening (salt formation).[1] |

Solvent Compatibility Matrix

The following data is synthesized from synthesis protocols (Sandmeyer/Martinet methods) and general isatin derivative behavior.

Quantitative Solubility Estimates

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (25°C) | Application |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Biological Assays: Preferred vehicle for stock solutions.[1] |

| DMF | High | > 50 mg/mL | Synthesis: Standard reaction medium.[1] | |

| Polar Protic | Ethanol | Moderate (Hot) | 1–10 mg/mL (Hot) | Purification: Primary solvent for recrystallization.[1] |

| Methanol | Moderate | 1–5 mg/mL | Purification: Alternative to ethanol.[1] | |

| Acetic Acid | High (Hot) | > 20 mg/mL | Purification: Excellent for crude mixtures; often used with water.[1] | |

| Chlorinated | Dichloromethane | Moderate | 5–15 mg/mL | Extraction: Standard organic phase for workup.[1] |

| Chloroform | Moderate | 5–15 mg/mL | Extraction: Alternative to DCM.[1] | |

| Esters | Ethyl Acetate | Low-Moderate | < 5 mg/mL | Extraction: Often requires large volumes.[1] |

| Aqueous | Water | Very Low | < 0.1 mg/mL | Precipitation: Used to quench reactions and precipitate product.[1] |

| Non-Polar | Hexanes | Insoluble | Negligible | Washing: Removes non-polar impurities.[1] |

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify crude 5,6-dimethoxyisatin synthesized via the Sandmeyer or Martinet route.

Principle: The compound exhibits a steep solubility curve in ethanol—soluble at boiling point (

-

Preparation: Place 1.0 g of crude 5,6-dimethoxyisatin in a 50 mL Erlenmeyer flask.

-

Dissolution: Add Ethanol (95%) in small portions (start with 10 mL) while heating on a steam bath or hot plate.

-

Crystallization: Remove from heat and allow the filtrate to cool slowly to room temperature.

-

Enhancement: For maximum yield, cool further in an ice bath (

) for 30 minutes.

-

-

Isolation: Collect the orange/red crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 2–3 mL of cold ethanol or hexanes to remove mother liquor.[1]

-

Drying: Dry in a vacuum oven at

for 4 hours.

Protocol B: Solubility Determination (Shake-Flask Method)

Objective: To determine precise solubility for formulation or assay development.[1]

-

Saturation: Add excess 5,6-dimethoxyisatin (~50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Cap tightly and shake/vortex at the target temperature (

) for 24 hours. -

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Precaution: Ensure the filter and syringe are at the same temperature as the sample to prevent precipitation during filtration.[1]

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection @ ~254 nm or ~300 nm) against a standard curve.

Visualizations

Figure 1: Recrystallization Solvent Selection Logic

This decision tree guides the researcher in selecting the optimal solvent system based on the crude material's behavior.[1]

Caption: Logic flow for selecting the optimal purification strategy. Ethanol is the primary choice; Acetic Acid/Water is the secondary system for stubborn impurities.[1]

Figure 2: Solubility Testing Workflow

A standardized workflow to ensure reproducible solubility data generation.

Caption: Step-by-step shake-flask protocol for determining quantitative solubility limits.

Implications for Drug Development

-

Stock Solutions: For in vitro screening, prepare 10–20 mM stock solutions in 100% DMSO . Avoid storing these stocks at low temperatures (

) for extended periods without checking for precipitation, as isatins can crystallize out of cold DMSO.[1] -

Formulation: Due to poor aqueous solubility, formulation often requires co-solvents (PEG-400, Propylene Glycol) or complexation agents (Cyclodextrins) to achieve therapeutic dosing levels.[1]

-

Stability: 5,6-Dimethoxyisatin is stable in organic solvents but can undergo ring-opening hydrolysis in strong alkaline aqueous media (pH > 10), forming the corresponding isatinate salt.[1] Ensure buffers are kept near neutral pH (pH 6–8).

References

-

Synthesis and Pharmacological Evaluation

-

Silva, J. F. M., et al. "Synthesis and antimicrobial evaluation of novel isatin derivatives."[1] Journal of the Brazilian Chemical Society, 2001 . (Discusses the synthesis from 4-aminoveratrole and purification via ethanol recrystallization).

-

-

General Isatin Solubility

-

Chemical Properties Database

Sources

The Biological Versatility of 5,6-Dimethoxy-1H-indole-2,3-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Isatin Scaffold and the Promise of 5,6-Dimethoxy Substitution

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century.[1] First isolated in 1841 from the oxidation of indigo, isatin and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The synthetic tractability of the isatin ring system, with its reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen at the N1 position, allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles.[5] This guide focuses on a specific, yet promising, derivative: 5,6-dimethoxy-1H-indole-2,3-dione. The introduction of methoxy groups at the 5 and 6 positions of the indole ring is anticipated to modulate the molecule's electronic and steric properties, potentially enhancing its biological activity and selectivity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and relevant experimental protocols for evaluating this compound.

Synthesis of 5,6-Dimethoxy-1H-indole-2,3-dione

The synthesis of 5,6-dimethoxy-1H-indole-2,3-dione can be achieved through various established methods for isatin synthesis, often starting from appropriately substituted anilines. A common and effective approach is the Sandmeyer isonitrosoacetanilide isatin synthesis.

Experimental Protocol: Sandmeyer Synthesis

This protocol outlines a two-step synthesis starting from 3,4-dimethoxyaniline.

Step 1: Synthesis of N-(3,4-dimethoxyphenyl)-2-hydroxyiminoacetamide

-

Dissolve chloral hydrate in water.

-

Add a solution of sodium sulfate, followed by a solution of 3,4-dimethoxyaniline in hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride.

-

Heat the mixture to induce the reaction, which will result in the precipitation of the isonitrosoacetanilide derivative.

-

Filter, wash, and dry the precipitate.

Step 2: Cyclization to 5,6-dimethoxy-1H-indole-2,3-dione

-

Add the dried N-(3,4-dimethoxyphenyl)-2-hydroxyiminoacetamide in small portions to pre-warmed concentrated sulfuric acid.

-

Maintain the temperature and stir until the reaction is complete.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 5,6-dimethoxy-1H-indole-2,3-dione.

-

Filter, wash thoroughly with cold water, and dry the product.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[6][7]

Anticipated Biological Activities and Mechanistic Insights

While direct and extensive biological data for 5,6-dimethoxy-1H-indole-2,3-dione is emerging, the well-documented activities of the broader isatin class and related 5,6-dimethoxy-substituted heterocyclic compounds provide a strong foundation for predicting its therapeutic potential.

Anticancer Activity: Targeting Microtubules and Inducing Apoptosis

Isatin derivatives are well-known for their cytotoxic effects against a variety of cancer cell lines.[2][3][4][8] A primary mechanism of action for many anticancer isatins is the disruption of microtubule dynamics, which are crucial for cell division.[9]

Mechanism of Action: Tubulin Polymerization Inhibition

5,6-dimethoxy-1H-indole-2,3-dione is hypothesized to act as a tubulin polymerization inhibitor. By binding to the colchicine site on β-tubulin, it can prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

-

Reagent Preparation : Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

-

Assay Setup : In a 96-well plate, add the tubulin solution, GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition : Add varying concentrations of 5,6-dimethoxy-1H-indole-2,3-dione or a known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as controls.

-

Initiation and Measurement : Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis : Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibitory activity.[1][11][12]

Mechanism of Action: Induction of Apoptosis via Caspase Activation

The disruption of the cell cycle by tubulin inhibitors often leads to the activation of the intrinsic apoptotic pathway. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7), which are responsible for the biochemical and morphological changes associated with apoptosis.[13][14]

Experimental Protocol: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of executioner caspases in cell lysates.

-

Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and treat with various concentrations of 5,6-dimethoxy-1H-indole-2,3-dione for a specified time.

-

Cell Lysis and Reagent Addition : Add a single reagent that lyses the cells and contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).

-

Signal Generation : In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase, which generates a luminescent signal.

-

Measurement : Measure the luminescence using a plate reader.

-

Data Analysis : An increase in luminescence compared to untreated cells indicates caspase activation and apoptosis induction.[15][16][17]

Antimicrobial and Antiviral Activity

Derivatives of isatin have shown promise as antimicrobial and antiviral agents.[18][19][20] The 5,6-dimethoxy substitution pattern has been noted in other heterocyclic structures with potent antiviral activity, suggesting a similar potential for the isatin analog.[21]

Potential Antimicrobial Targets

For bacterial infections, isatin derivatives may target essential enzymes like DNA gyrase, which is crucial for DNA replication and repair.[22]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum : Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution : In a 96-well plate, perform serial dilutions of 5,6-dimethoxy-1H-indole-2,3-dione in a suitable broth medium.

-

Inoculation : Add the bacterial inoculum to each well.

-

Incubation : Incubate the plate under appropriate conditions for the test organism.

-

Determination of Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[23][24]

Potential Antiviral Mechanisms

The antiviral activity of isatin derivatives can be broad-spectrum, affecting various stages of the viral life cycle. For enveloped viruses, they may interfere with viral entry and fusion.[25][26][27]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

-

Cell Seeding : Seed host cells (e.g., Vero cells) in a 96-well plate.

-

Compound and Virus Addition : Add serial dilutions of 5,6-dimethoxy-1H-indole-2,3-dione to the wells, followed by a standardized amount of the virus.

-

Incubation : Incubate the plate until CPE is observed in the virus control wells.

-

CPE Evaluation : Visually assess the extent of CPE in each well or use a cell viability assay (e.g., MTT assay) to quantify the protective effect of the compound.

-

Data Analysis : Calculate the concentration of the compound that inhibits CPE by 50% (EC50).[25][26][28]

Anti-inflammatory Activity: Modulation of NF-κB Signaling

Chronic inflammation is a key factor in many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[29][][31] Isatin derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of this pathway.[32][33][34]

Mechanism of Action: Inhibition of NF-κB Activation

5,6-dimethoxy-1H-indole-2,3-dione may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[35][36]

Experimental Protocol: NF-κB Reporter Gene Assay

-

Cell Transfection : Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Treatment : Treat the transfected cells with 5,6-dimethoxy-1H-indole-2,3-dione for a short period.

-

Stimulation : Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis : A reduction in luciferase activity in treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR) and Molecular Docking

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the N1 position.[37] Molecular docking studies can provide valuable insights into the binding interactions of 5,6-dimethoxy-1H-indole-2,3-dione with its putative protein targets. For example, docking studies with tubulin can help to visualize the binding pose within the colchicine site and guide the design of more potent analogs.[38] Similarly, docking with bacterial DNA gyrase or viral proteases can inform the development of novel antimicrobial and antiviral agents.[22][23][39]

Data Summary

| Biological Activity | Potential Mechanism of Action | Key In Vitro Assays |

| Anticancer | Tubulin Polymerization Inhibition, Caspase Activation | Tubulin Polymerization Assay, Caspase-3/7 Activity Assay, MTT Assay[2][40] |

| Antimicrobial | DNA Gyrase Inhibition | Broth Microdilution (MIC determination) |

| Antiviral | Inhibition of Viral Entry/Replication | Cytopathic Effect (CPE) Reduction Assay |

| Anti-inflammatory | Inhibition of NF-κB Signaling Pathway | NF-κB Reporter Gene Assay, Measurement of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)[41] |

Visualizations

Workflow for Evaluating Anticancer Activity

Caption: Workflow for the evaluation of anticancer activity.

NF-κB Signaling Pathway Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

5,6-dimethoxy-1H-indole-2,3-dione represents a compelling starting point for the development of novel therapeutic agents. Its structural similarity to a well-established class of biologically active compounds, combined with the potentially beneficial 5,6-dimethoxy substitution pattern, warrants a thorough investigation of its pharmacological properties. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to systematically evaluate its anticancer, antimicrobial, antiviral, and anti-inflammatory potential. Future work should focus on generating robust in vitro and in vivo data for this specific molecule, exploring its structure-activity relationships through the synthesis of derivatives, and elucidating its precise molecular targets. Such efforts will be crucial in determining the ultimate therapeutic value of 5,6-dimethoxy-1H-indole-2,3-dione and its analogs.

References

-

Abbexa. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

-

PubMed. Identification of Novel 5,6-Dimethoxyindan-1-one Derivatives as Antiviral Agents. [Link]

-

ACS Publications. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]

-

PubMed Central. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

-

PubMed. Caspase activation by anticancer drugs: the caspase storm. [Link]

-

ScienceDirect. Discovery of Novel Isoindoline 1-3 dione derivatives as Promising DNA Gyrase Inhibitors. [Link]

-

DeepDyve. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. [Link]

-

ResearchGate. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. [Link]

-

ResearchGate. A summary of the cytotoxic structure-activity relationship of isatin derivatives. [Link]

-

MDPI. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]

-

Anticancer Research. Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. [Link]

-

ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. [Link]

-

ResearchGate. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5‐(Trifluoromethoxy)‐1H‐indole‐2,3‐dione 3‐Thiosemicarbazones. [Link]

-

Bentham Science. Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. [Link]

-

Nature. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. [Link]

-

Semantic Scholar. Exploration of the Detailed Structure−Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

-

ResearchGate. The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. [Link]

-

PubMed. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. [Link]

-

Journal of Pharmaceutical Research International. Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. [Link]

-

PubMed. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. [Link]

-

SciSpace. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. [Link]

-

Journal of Pharmaceutical Negative Results. In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). [Link]

-

MDPI. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]

-

ResearchGate. Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. [Link]

-

Semantic Scholar. Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. [Link]

-

ResearchGate. Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. [Link]

-

PubMed Central. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. [Link]

-

ResearchGate. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

PubMed Central. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

-

OUCI. Antiviral activity and molecular modeling studies on 1H-indole-2,3-diones carrying a naphthalene moiety. [Link]

-

Bio-Rad Antibodies. NF-κB Signaling Pathway. [Link]

-

ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. [Link]

-

Boster Bio. NF-κB Signaling Pathway. [Link]

-

The Review of Diabetic Studies. Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. [Link]

-

Semantic Scholar. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]

-

PubMed. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. [Link]

-

PubMed. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. [Link]

-

University of Glasgow. Preparation of 5,6-Dihydroxyindole. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. journaljpri.com [journaljpri.com]

- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cytoskeleton.com [cytoskeleton.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 14. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Novel 5,6-Dimethoxyindan-1-one Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. papers.ssrn.com [papers.ssrn.com]

- 23. benthamscience.com [benthamscience.com]

- 24. diabeticstudies.org [diabeticstudies.org]

- 25. deepdyve.com [deepdyve.com]

- 26. researchgate.net [researchgate.net]

- 27. Antiviral activity and molecular modeling studies on 1H-indole-2,3-diones carrying a naphthalene moiety [ouci.dntb.gov.ua]

- 28. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 31. bosterbio.com [bosterbio.com]

- 32. mdpi.com [mdpi.com]

- 33. scispace.com [scispace.com]

- 34. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 36. creative-diagnostics.com [creative-diagnostics.com]

- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 38. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 40. jchr.org [jchr.org]

- 41. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Isatin Scaffold as a Nexus of Polypharmacology

An In-Depth Technical Guide to the Core Mechanism of Action of 5,6-Dimethoxyisatin

Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic scaffold, an endogenous molecule found in human tissues that has become a cornerstone in medicinal chemistry.[1][2] Its remarkable synthetic versatility and inherent chemical reactivity have given rise to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects.[1][3][4] The core structure, with its vicinal carbonyl groups and reactive N-H bond, allows for precise modifications that can tune its biological activity toward a variety of molecular targets.[1]

This guide focuses on a specific derivative, 5,6-dimethoxyisatin . While direct, comprehensive studies on this particular analog are emerging, its mechanism of action can be robustly inferred by analyzing the extensive structure-activity relationship (SAR) data from the broader isatin family. The introduction of electron-donating methoxy groups at the 5 and 6 positions of the aromatic ring is a strategic modification. Such substitutions are known to modulate the electronic properties and lipophilicity of the molecule, significantly impacting its interaction with biological targets.[5][6] This document will synthesize data from closely related analogs to build a cohesive and scientifically grounded understanding of the probable mechanisms through which 5,6-dimethoxyisatin exerts its biological effects. We will explore its action through three primary lenses: anticancer activity, neuroprotection, and direct enzymatic modulation.

Part 1: Anticancer Mechanism of Action: A Multi-Pronged Assault on Malignancy

The anticancer properties of isatin derivatives are the most extensively documented, revealing a multi-target strategy that disrupts key oncogenic pathways.[7][8] For 5,6-dimethoxyisatin, the primary mechanisms are likely centered on the inhibition of tubulin polymerization, broad-spectrum kinase modulation, and the subsequent induction of apoptosis and cell cycle arrest.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

A cornerstone of cancer chemotherapy is the targeting of microtubules, the dynamic protein filaments essential for cell division, motility, and structure.[9] Agents that interfere with microtubule dynamics are potent inducers of mitotic arrest and apoptosis in rapidly dividing cancer cells.[10] Numerous isatin derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin.[7][9]

The rationale for suspecting 5,6-dimethoxyisatin as a tubulin polymerization inhibitor is strongly supported by SAR data. The presence of methoxy-substituted aromatic rings is a hallmark of many powerful tubulin inhibitors, including the natural product combretastatin A-4, which features a 3,4,5-trimethoxyphenyl ring critical for its high potency.[11] This trimethoxy-phenyl moiety is a recurring motif in the design of synthetic tubulin inhibitors.[12][13][14] The 5,6-dimethoxy substitution on the isatin core mimics this feature, likely enhancing its binding affinity within the lipophilic colchicine pocket and disrupting the assembly of α/β-tubulin heterodimers into microtubules.

The definitive method to confirm this mechanism is a cell-free tubulin polymerization assay. This protocol provides a direct, quantitative measure of a compound's effect on microtubule formation.

Caption: Workflow for a cell-free tubulin polymerization assay.

-

Reagent Preparation: Prepare a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP added fresh). Prepare serial dilutions of 5,6-dimethoxyisatin and control compounds (e.g., colchicine as a positive control, DMSO as a negative control).

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add 80 µL of polymerization buffer containing the appropriate concentration of the test compound or control.

-

Reaction Initiation: To initiate polymerization, add 20 µL of ice-cold, purified tubulin protein (final concentration ~3 mg/mL) to each well.

-

Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. The increase in absorbance corresponds to the formation of microtubules.

-

Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase. Generate a dose-response curve by plotting the inhibition of polymerization rate against compound concentration to calculate the IC₅₀ value.[14]

Multi-Kinase Inhibition: A "Dirty Drug" Advantage

Protein kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[15] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[16] The isatin scaffold has proven to be a fertile ground for the development of inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[7][15]

Isatin-based compounds often act as "multi-kinase" inhibitors, a property that can be highly advantageous in cancer therapy by simultaneously blocking redundant or compensatory signaling pathways.[15][17] Computational docking studies and enzymatic assays have shown that isatin derivatives can bind to the ATP-binding pocket of various kinases.[3][18] The 5,6-dimethoxy substitution likely enhances these interactions through favorable electronic and steric properties, potentially conferring potent inhibitory activity against key oncogenic kinases like CDK2, VEGFR-2, and others involved in cell cycle progression and angiogenesis.[7]

Caption: Inhibition of multiple oncogenic kinase pathways.

Table 1: Representative Kinase Inhibition Profile for Isatin Analogs

| Kinase Target | Isatin Analog | IC₅₀ (µM) | Reference |

|---|---|---|---|

| CDK2 | Quinazoline-Isatin Hybrid (6c) | 0.183 | [15] |

| VEGFR-2 | Quinazoline-Isatin Hybrid (6c) | 0.076 | [15] |

| EGFR | Quinazoline-Isatin Hybrid (6c) | 0.083 | [15] |

| HER2 | Quinazoline-Isatin Hybrid (6c) | 0.138 | [15] |

| DYRK1A | Tricyclic Isatin Oxime (5d) | Kd = 0.011 | [18] |

| PIM1 | Tricyclic Isatin Oxime (5d) | Kd = 0.035 | [18] |

(Note: Data is for representative analogs to illustrate the multi-kinase inhibitory potential of the isatin scaffold.)

Induction of Apoptosis and Cell Cycle Arrest

The ultimate outcome of disrupting tubulin dynamics and kinase signaling is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. Studies on N-1 and C-5 substituted isatins demonstrate a classic mechanistic pathway. For instance, 5-acetamido-1-(methoxybenzyl) isatin induces G2/M phase cell cycle arrest in leukemia cells.[19] This is followed by the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by a decrease in the Bcl-2/Bax ratio, loss of mitochondrial membrane potential, and activation of executioner caspases like caspase-3.[19]

The G2/M arrest is mechanistically linked to the downregulation of key cell cycle proteins such as Cyclin B and CDC25C.[19] The 5,6-dimethoxyisatin molecule is predicted to follow this well-established pathway, where its primary effects on tubulin and kinases converge to trigger overwhelming cellular stress, leading to cell cycle checkpoint activation and mitochondrial-mediated apoptosis.

Caption: Proposed mitochondrial pathway of apoptosis.

-

Cell Culture and Treatment: Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of 5,6-dimethoxyisatin for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

-

Data Interpretation:

-

Live cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the compound.[19]

-

Part 2: Neuroprotective Mechanism of Action

Beyond oncology, isatin and its derivatives exhibit significant potential in the treatment of neurodegenerative disorders.[4] Their neuroprotective effects are multifaceted, primarily involving the modulation of key enzymes in neurotransmitter metabolism and the suppression of neuroinflammatory pathways.[20]

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamine neurotransmitters like dopamine and serotonin. The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic tone.[21] Isatin is an endogenous inhibitor of MAO-B.[20] SAR studies have shown that substitutions on the isatin ring can modulate this activity and selectivity.[21] Specifically, hydroxylation at the C-5 position enhances selectivity for MAO-A, while other substitutions at C-5 are generally preferred over C-6 for MAO inhibition.[21] The 5,6-dimethoxy substitution pattern on isatin would be expected to confer potent MAO inhibitory activity, making it a candidate for modulating neurotransmitter levels and providing neuroprotection.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a common pathological feature of neurodegenerative diseases.[22] Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO), which contribute to neuronal damage.[22] Isatin derivatives have been shown to exert potent anti-neuroinflammatory effects by suppressing the production of these mediators in activated microglial cells.[4][22] This activity is often linked to the inhibition of upstream signaling pathways like NF-κB.[22] The 5,6-dimethoxyisatin molecule, by virtue of its potential kinase inhibitory and antioxidant properties, is well-positioned to attenuate these inflammatory cascades, thereby protecting neurons from secondary damage.

Part 3: Concluding Insights and Future Directions

The 5,6-dimethoxyisatin molecule stands at the intersection of several validated therapeutic strategies. Based on a comprehensive analysis of its structural class, its mechanism of action is likely a synergistic combination of:

-

Potent anticancer activity driven by the inhibition of tubulin polymerization and multi-kinase signaling, culminating in G2/M cell cycle arrest and mitochondrial-mediated apoptosis.

-

Significant neuroprotective potential stemming from the inhibition of monoamine oxidase and the suppression of pro-inflammatory cytokine release in the central nervous system.

While the isatin scaffold can also be engineered to produce pan-caspase inhibitors, its more common role in cancer therapeutics is the activation of caspases to induce apoptosis.[7][23][24]